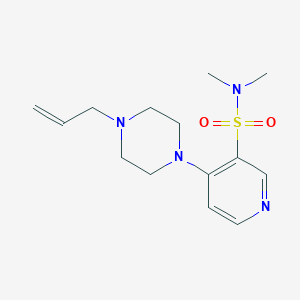
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, also known as ANTT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANTT is a heterocyclic compound that contains a pyran ring, a triazole ring, and a nitro group. This compound has shown promising results in scientific research, particularly in the fields of medicine, agriculture, and material science.
作用机制
The mechanism of action of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is not fully understood. However, studies have shown that 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile exerts its biological activity by inhibiting certain enzymes and signaling pathways. For example, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been shown to inhibit the activation of NF-kB, a signaling pathway that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. In addition, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit potent herbicidal activity by disrupting the photosynthetic process in plants.
实验室实验的优点和局限性
One of the main advantages of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is its versatility. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile can be easily synthesized using a simple and efficient method, making it readily available for use in various scientific research applications. Another advantage of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is its potent biological activity, which makes it a valuable tool for investigating the mechanisms of various biological processes. However, one of the limitations of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is its potential toxicity. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit cytotoxicity in some cell lines, indicating that caution should be exercised when using this compound in laboratory experiments.
未来方向
There are several future directions for research on 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. One area of interest is the development of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of new materials using 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile as a building block, which could lead to the development of new electronic and optical devices. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and its potential side effects, which could lead to the development of safer and more effective compounds.
合成方法
The synthesis of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for synthesizing 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is the one-pot reaction of 3-nitro-1H-1,2,4-triazole, 2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, and ammonium acetate in the presence of a catalytic amount of p-toluenesulfonic acid. This method yields 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile in good to excellent yields and is relatively simple to perform.
科学研究应用
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been extensively studied for its potential applications in various fields. In the field of medicine, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been investigated for its potential use as a diagnostic tool for cancer detection. In the field of agriculture, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit potent herbicidal activity against various weed species. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been studied for its potential use as a building block for the synthesis of new materials with unique properties.
属性
产品名称 |
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile |
|---|---|
分子式 |
C15H12N6O3 |
分子量 |
324.29 g/mol |
IUPAC 名称 |
2-amino-6-methyl-5-(3-nitro-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C15H12N6O3/c1-9-13(20-8-18-15(19-20)21(22)23)12(10-5-3-2-4-6-10)11(7-16)14(17)24-9/h2-6,8,12H,17H2,1H3 |
InChI 键 |
UIWAGWXYQVSMMM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)





![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)

![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)
![Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215350.png)